molecular formula C17H12F3N3O3S B284624 N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

货号: B284624
分子量: 395.4 g/mol
InChI 键: QJZXRIWNMJUIRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea, also known as MBTU, is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis. MBTU has been extensively studied for its potential use as a therapeutic agent for type 2 diabetes and other metabolic disorders.

作用机制

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea exerts its pharmacological effects by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other downstream signaling molecules, thereby reducing insulin sensitivity and glucose uptake. Inhibition of PTP1B by this compound leads to increased insulin signaling and glucose uptake, which improves glucose homeostasis and metabolic function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects related to its inhibition of PTP1B. In animal models of type 2 diabetes, this compound treatment has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with the development of metabolic disorders.

实验室实验的优点和局限性

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has several advantages as a tool compound for scientific research. It is a highly potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. This compound is also relatively stable and easy to handle, making it suitable for use in a variety of experimental settings. However, this compound has some limitations as well. It is a relatively large and complex molecule, which may limit its bioavailability and tissue penetration in vivo. Additionally, this compound may have some off-target effects on other cellular processes, which should be carefully evaluated in experimental studies.

未来方向

There are several potential future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea and its use as a therapeutic agent for metabolic disorders. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of focus is the evaluation of this compound in combination with other drugs or therapies for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on other cellular processes beyond PTP1B inhibition.

合成方法

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea can be synthesized through a multistep process involving the condensation of 4-methyl-1,3-benzothiazol-2-amine with 2-(trifluoromethyl)-1,3-benzodioxole-5-carboxylic acid, followed by the addition of urea and cyclization to form the final product. This synthesis method has been optimized for high yield and purity, and the resulting this compound has been extensively characterized using various analytical techniques.

科学研究应用

N-(4-methyl-1,3-benzothiazol-2-yl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea has been widely used as a tool compound in scientific research to investigate the role of PTP1B in insulin signaling and glucose homeostasis. In vitro studies have shown that this compound is a potent and selective inhibitor of PTP1B, with minimal off-target effects on other protein tyrosine phosphatases. In vivo studies using animal models of type 2 diabetes have demonstrated that this compound treatment improves glucose tolerance, insulin sensitivity, and other metabolic parameters.

属性

分子式

C17H12F3N3O3S

分子量

395.4 g/mol

IUPAC 名称

1-(4-methyl-1,3-benzothiazol-2-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea

InChI

InChI=1S/C17H12F3N3O3S/c1-9-5-4-8-12-13(9)21-15(27-12)22-14(24)23-17(16(18,19)20)25-10-6-2-3-7-11(10)26-17/h2-8H,1H3,(H2,21,22,23,24)

InChI 键

QJZXRIWNMJUIRO-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

规范 SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)NC3(OC4=CC=CC=C4O3)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。